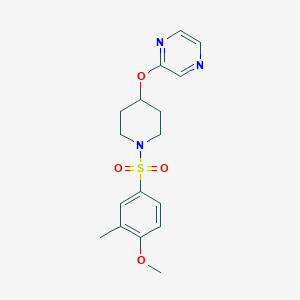

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “this compound” is not available in the retrieved data.Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which could be structurally related to the chemical , has been explored for their potential antimicrobial activities. Such compounds have been synthesized through various reactions, leading to the creation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, pyridine derivatives, thiadiazoles, selenadiazoles, thiazolines, and thiazolidinones. These processes highlight the versatile applications of sulfonyl-containing heterocycles in drug development and the synthesis of bioactive molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial Activity

The antimicrobial potential of compounds derived from similar structural frameworks has been documented. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using related starting materials, have exhibited antimicrobial activities. This underscores the significance of sulfonyl-containing compounds in the development of new antimicrobial agents (Ammar et al., 2004).

Anti-inflammatory and COX-2 Inhibition

Compounds structurally akin to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, specifically 2,3-diarylpyrazines and quinoxalines with sulfonyl pharmacophores, have been synthesized and evaluated for COX-1 and COX-2 inhibitory activities. These compounds, by targeting the COX-2 enzyme selectively, show promise in the development of anti-inflammatory drugs. Some derivatives have demonstrated excellent in vivo activity, indicating their potential as new classes of COX-2 inhibitors (Singh et al., 2004).

Genotoxicity and Metabolic Activation

The genotoxicity of related compounds, particularly those acting as 5-HT2C receptor agonists for obesity treatment, has been studied. These studies reveal the importance of understanding the metabolic activation pathways of such compounds to assess their safety profile effectively. Metabolism studies help in identifying reactive intermediates and understanding their interactions with DNA, which is crucial for evaluating the potential risks associated with new therapeutic agents (Kalgutkar et al., 2007).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

properties

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-11-15(3-4-16(13)23-2)25(21,22)20-9-5-14(6-10-20)24-17-12-18-7-8-19-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDWUVKSLASWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)

![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)